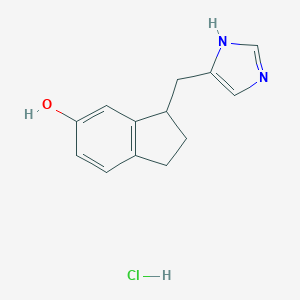

Fadolmidine hydrochloride

説明

Fadolmidine hydrochloride is a novel alpha2-adrenoceptor agonist developed for spinal analgesia. It exhibits high selectivity for alpha2-adrenoceptors but lacks subtype selectivity. Fadolmidine hydrochloride is designed with a pharmacokinetic profile that limits its penetration through the blood-brain barrier and prevents it from spreading from the injection site within the central nervous system (Pertovaara, 2006).

Synthesis Analysis

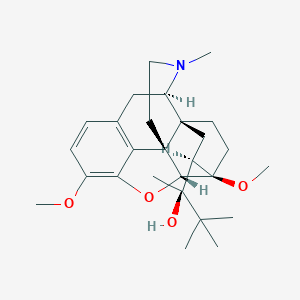

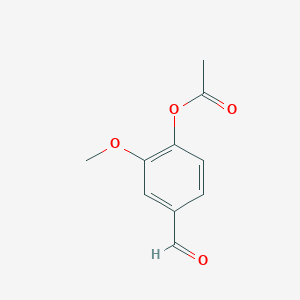

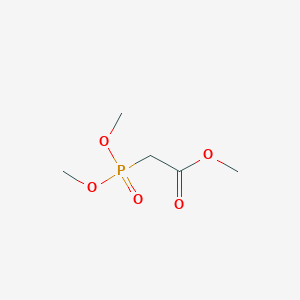

The synthesis process of Fadolmidine hydrochloride involves the creation of various esters as potential ophthalmic prodrugs. These esters release Fadolmidine hydrochloride through enzymatic hydrolysis in human serum, with the pivalyl ester highlighted as a promising prodrug candidate due to its optimal chemical stability and lipophilicity (Niemi et al., 2005).

Molecular Structure Analysis

Research on the molecular structure of Fadolmidine hydrochloride and related compounds focuses on their structural characteristics and stability. The studies often involve comparisons with similar compounds to determine unique structural features and stability under various conditions. However, specific molecular structure analyses directly related to Fadolmidine hydrochloride are not available in the provided references.

Chemical Reactions and Properties

Fadolmidine hydrochloride's chemical properties are tailored for its role as a selective alpha2-adrenoceptor agonist. Its design ensures limited central nervous system penetration, making it effective for localized spinal analgesia without widespread systemic effects. The chemical reactions involving Fadolmidine hydrochloride, such as its synthesis from esters and its enzymatic hydrolysis, underscore its chemical stability and controlled release mechanisms (Niemi et al., 2005).

Physical Properties Analysis

The physical properties of Fadolmidine hydrochloride, including its stability and solubility, are optimized for its application in spinal analgesia. These properties are crucial for its effectiveness and safety as a medication. While specific details on the physical properties are not provided in the available references, the emphasis on its pharmacokinetic properties suggests a focus on creating a compound with suitable physical characteristics for medical use.

Chemical Properties Analysis

Fadolmidine hydrochloride's chemical properties are designed to ensure its selective action as an alpha2-adrenoceptor agonist with minimal systemic side effects. The compound's synthesis and prodrug development efforts aim to enhance its chemical stability, ensure controlled release, and maintain its efficacy for the targeted treatment of pain (Pertovaara, 2006).

科学的研究の応用

Neuroscience : Fadolmidine hydrochloride has been studied for its effects on synaptic structure and function in Alzheimer's disease models. Fasudil hydrochloride, a related compound, has been shown to reverse deficits in learning and memory caused by streptozotocin treatment, suggesting potential applications in neurodegenerative disorders (Hou et al., 2012).

Ophthalmology : In the field of ophthalmology, fadolmidine hydrochloride has been found effective in lowering intraocular pressure in normotensive rabbits, indicating its potential use in the treatment of conditions like glaucoma (Savolainen et al., 2005).

Anesthesia and Pain Management : Fadolmidine, combined with bupivacaine, has been shown to enhance antinociception and motor block without causing hypotension, suggesting its usefulness in spinal anesthesia (Leino et al., 2021). It has also been studied for its visceral antinociceptive effects in rat models, comparable to spinal clonidine (Pertovaara & Kalmari, 2003). Moreover, fadolmidine offers longer-lasting analgesia without significant cardiovascular side effects, making it a promising alternative in anesthesia and intensive care (Leino et al., 2020).

Pain Relief and Sympathetic Nervous System Dysfunction : Fadolmidine effectively treats both somatic and visceral pain with minimal cardiovascular and sedative side effects. This suggests its potential in providing selective treatment for sympathetic nervous system dysfunction (Pertovaara, 2006).

Arthritis Treatment : Intraarticular fadolmidine has been found to effectively reduce arthritic pain in rat models, especially when administered ipsilateral to the inflamed joint (Ansah & Pertovaara, 2007).

Analgesic Agent with Minimal Side Effects : Intrathecal fadolmidine has been shown to provide analgesia without significant adverse effects on sedation, mean arterial pressure, or heart rate, and with only modest effects on kidney function and urodynamics (Leino et al., 2020). It also appears to have less subraspinal or spinal adverse effects than dexmedetomidine and clonidine at analgesic doses (Leino et al., 2009).

Pharmaceutical Chemistry : Fadolmidine exhibits high affinity and efficacy at various alpha2-adrenoceptor subtypes, demonstrating a local mode of action without systemic effects, which is crucial for its pharmacological profile (Lehtimäki et al., 2008).

将来の方向性

特性

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKZVKWXOWICFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940450 | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fadolmidine hydrochloride | |

CAS RN |

189353-32-0 | |

| Record name | Fadolmidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FADOLMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

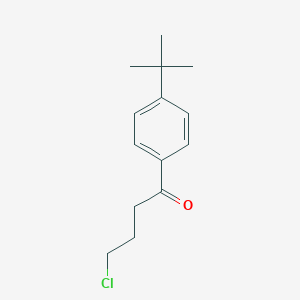

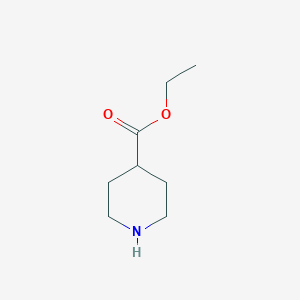

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

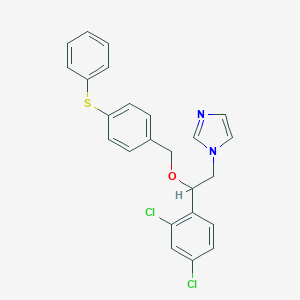

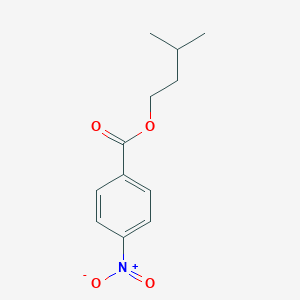

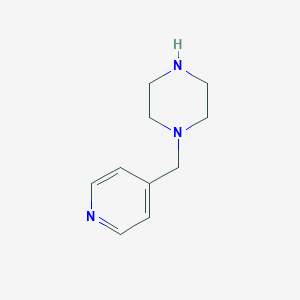

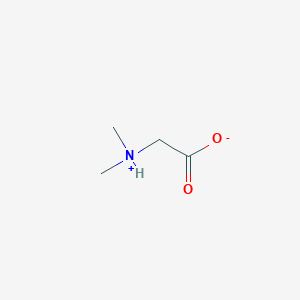

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)